
1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride
Vue d'ensemble
Description
1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is a chemical compound with the formula C8H14Cl2N2 and a molecular weight of 209.118 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.118 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Tetrahydrobenzothieno Derivatives : A study by Tolkunov et al. (2013) describes the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno derivatives using a cyclization process. This process involves 2-(1-benzothiophen-3-yl)ethylamines and aromatic/heteroaromatic aldehydes, highlighting the utility of 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in complex chemical syntheses (Tolkunov et al., 2013).
Formation of Functionalized Tetrahydropyridines : Zhu et al. (2003) reported the use of 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the phosphine-catalyzed [4 + 2] annulation. This process forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating its role in the creation of highly functionalized compounds (Zhu et al., 2003).
Biological Applications
Role in Antibacterial Compound Synthesis : Sokolova et al. (1970) synthesized new derivatives of N-(pyrimid-4-yl)ethylamine from various ethylamines, including 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride, to explore antibacterial activity. This research underscores its potential in developing new antimicrobial agents (Sokolova et al., 1970).
Antimicrobial Activity of Nitroimidazole Derivatives : Demirayak et al. (1999) used 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the synthesis of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives. These compounds exhibited notable antimicrobial activities, suggesting its usefulness in medicinal chemistry (Demirayak et al., 1999).
Other Applications
Catalytic Enantioselective Borane Reduction : Research by Huang et al. (2011) involved 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the catalytic enantioselective borane reduction of benzyl oximes. This process is critical for the preparation of chiral compounds, indicating its importance in stereoselective synthesis (Huang et al., 2011).
Propriétés
IUPAC Name |
1-(4-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-8(5-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNLLYQCSNDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)
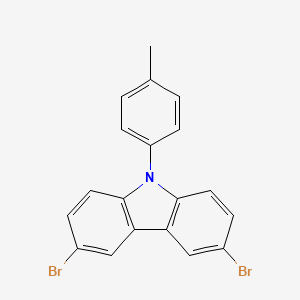
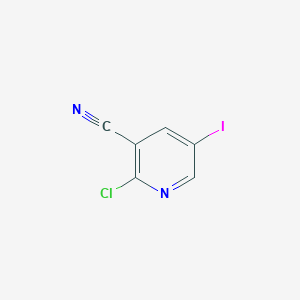

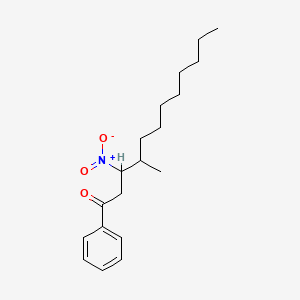


![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)
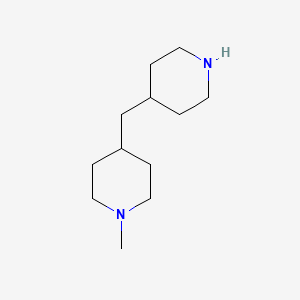

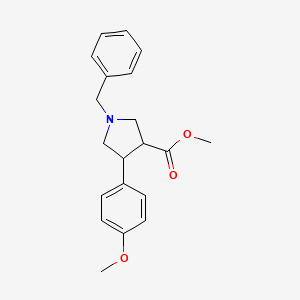

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)